molecular formula C27H35N5O3 B1663437 p38-alpha MAPK-IN-1

p38-alpha MAPK-IN-1

カタログ番号: B1663437
分子量: 477.6 g/mol
InChIキー: FRZNJFWQVYAVCE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

p38-α MAPK-IN-1 is an inhibitor of MAPK14 (p38-α), with IC50 of 2300 nM in EFC displacement assay, and 5500 nM in HTRF assay.

生物活性

p38-alpha MAPK-IN-1 is an inhibitor targeting the p38 mitogen-activated protein kinase (MAPK) pathway, particularly the p38α isoform. This pathway plays a crucial role in various cellular processes, including inflammation, cell differentiation, and stress responses. Understanding the biological activity of this compound is essential for its potential therapeutic applications, especially in inflammatory diseases and neurodegenerative disorders.

p38 MAPK is activated by various stress stimuli and inflammatory cytokines, leading to phosphorylation of downstream targets that regulate gene expression and cellular responses. The inhibition of p38α MAPK by compounds like this compound can modulate these pathways, potentially reducing inflammation and altering cell survival mechanisms.

Key Mechanisms:

  • Regulation of TNF-α Production: p38α MAPK plays a significant role in regulating tumor necrosis factor-alpha (TNF-α) production in macrophages. Studies have shown that inhibition of p38α can decrease TNF-α levels through both transcriptional and post-transcriptional mechanisms .
  • Impact on Cell Cycle: p38α has been implicated in cell cycle regulation, particularly in G1 and G2/M phases. Inhibition of this kinase can lead to altered cell proliferation rates .

In Vitro Studies

In vitro experiments have demonstrated that treatment with this compound can restore normal physiological functions in various cell types. For instance, in studies involving motor neurons from SOD1 G93A mice (a model for Amyotrophic Lateral Sclerosis), the use of p38 inhibitors corrected deficits in axonal retrograde transport .

In Vivo Studies

In vivo studies using genetically modified mice have provided insights into the physiological roles of p38α MAPK:

  • Inflammatory Responses: Mice lacking p38α exhibited reduced inflammatory responses and were less susceptible to LPS-induced septic shock due to decreased TNF-α production .
  • Skeletal Development: The p38 MAPK pathway is essential for proper skeletogenesis; knockout models showed severe defects in bone formation .

Case Study 1: Rheumatoid Arthritis

In a study involving primary human macrophages from patients with rheumatoid arthritis, it was found that inhibition of p38 MAPK reduced TNF-α production significantly. This suggests that targeting this pathway could be beneficial for treating inflammatory conditions .

Case Study 2: Neurodegenerative Disorders

Research on SOD1 G93A mice indicated that inhibiting p38α restored axonal transport deficits associated with ALS. This highlights the potential therapeutic role of p38 inhibitors in neurodegenerative diseases .

Data Table: Summary of Research Findings

Study FocusModel UsedKey FindingsReference
TNF-α RegulationPrimary Human MacrophagesInhibition reduced TNF-α production
Axonal Transport DeficitsSOD1 G93A MiceInhibition restored transport deficits
SkeletogenesisKnockout MiceEssential for bone development
Inflammatory ResponseLPS-Induced SepsisReduced TNF-α production

科学的研究の応用

Neurodegenerative Diseases

Alzheimer's Disease (AD)

Research has demonstrated that p38 MAPK is significantly involved in the pathophysiology of Alzheimer's disease. The activation of p38 MAPK is linked to neuroinflammation and synaptic dysfunction associated with amyloid-beta (Aβ) and tau pathology. Studies have shown that p38-alpha MAPK-IN-1 can ameliorate synaptic deficits and memory impairments in animal models of AD.

  • Case Study : In a study using APP/PS1 transgenic mice, treatment with a selective p38α MAPK inhibitor improved hippocampal-dependent associative and spatial memory by reducing long-term potentiation (LTP) deficits caused by Aβ deposition .

Amyotrophic Lateral Sclerosis (ALS)

In ALS models, specifically SOD1 G93A mice, p38 MAPK inhibition has been shown to restore axonal retrograde transport deficits.

  • Case Study : Acute treatment with p38 MAPKα inhibitors corrected transport deficits in motor neurons, suggesting a therapeutic avenue for ALS by targeting the p38 MAPK pathway .

Inflammatory Diseases

Rheumatoid Arthritis and Systemic Lupus Erythematosus

p38 MAPK plays a pivotal role in regulating inflammatory cytokines such as TNF-α and IL-6, making it a target for treating autoimmune diseases. Inhibition of this pathway has been linked to reduced inflammation and improved clinical outcomes.

  • Case Study : In rheumatoid arthritis models, p38 MAPK inhibitors have been shown to decrease TNF-α production and improve symptoms related to inflammation . Additionally, studies indicate that inhibiting p38 MAPK can ameliorate renal injury in systemic lupus erythematosus by regulating cytokine expression .

Cancer Therapy

The role of p38 MAPK in cancer is complex, as it can promote both tumor suppression and progression depending on the context. However, inhibitors like this compound are being explored for their potential to enhance the efficacy of existing cancer therapies.

  • Case Study : Research has indicated that inhibiting p38 MAPK can reduce tumor growth in multiple myeloma by decreasing the secretion of pro-inflammatory cytokines . Furthermore, preclinical studies suggest that combining p38 inhibitors with other therapeutic agents may enhance anti-tumor responses .

Cardiovascular Applications

p38 MAPK is implicated in myocardial ischemia/reperfusion injury. Inhibition of this pathway has shown cardioprotective effects during such events.

  • Case Study : A study demonstrated that SB 239063, a specific p38 MAPK inhibitor, significantly reduced myocardial injury in murine models subjected to ischemia/reperfusion injury by inhibiting the inflammatory response .

Muscle Physiology

The role of p38 MAPK in muscle differentiation and regeneration has been highlighted as a potential target for muscular dystrophies.

  • Case Study : In models of Facioscapulohumeral muscular dystrophy (FSHD), inhibition of p38α was shown to positively regulate muscle cell differentiation . This suggests its utility in treating muscle-related disorders.

化学反応の分析

Mechanism of Action of p38α MAPK Inhibitors

p38α MAPK is a serine/threonine kinase activated by phosphorylation of Thr180 and Tyr182 residues, triggered by pro-inflammatory cytokines or cellular stressors . Inhibitors target this pathway through two primary mechanisms:

  • Direct Kinase Inhibition : Compounds like doramapimod bind to the ATP-binding pocket, blocking substrate access and kinase activity .

  • Targeted Protein Degradation : PROTACs (e.g., PRZ-18002) recruit E3 ubiquitin ligases (e.g., CRBN) to tag phosphorylated p38α MAPK for proteasomal degradation, reducing its cellular levels .

Key Reaction Steps :

  • Binding : Inhibitors interact with the DFG-in conformation of active p38α MAPK, stabilized by hydrogen bonds and steric complementarity .

  • Phosphorylation : MKK3/6 kinases phosphorylate Thr180 and Tyr182, enabling conformational changes critical for inhibitor binding .

  • Degradation (PROTACs) : Ubiquitination of p-p38α MAPK by CRBN leads to proteasome-mediated breakdown, persisting even after compound washout .

Structural Basis for Selectivity and Efficacy

The activation loop (A-loop) and hinge region of p38α MAPK are critical for inhibitor binding. Molecular dynamics simulations reveal that phosphorylation induces a β-sheet motif in the A-loop, stabilizing the active conformation . This conformational change enables inhibitors to exploit differences in the DFG motif (e.g., DFG-in vs. DFG-out states) .

Feature Inactive p38α Phosphorylated p38α
A-loop conformation Flexible, disorderedStabilized β-sheet motif
DFG motif DFG-out (inactive)DFG-in (active)
Inhibitor binding Poor affinityHigh affinity (e.g., PRZ-18002)

Biological Impact of p38α MAPK Inhibition

  • Anti-inflammatory Effects : Inhibition reduces cytokine production (e.g., TNFα, IL-6) and matrix metalloproteinase activity, critical in conditions like arthritis and Alzheimer’s disease .

  • Antimicrobial Applications : In tuberculosis, p38 MAPK inhibition (e.g., doramapimod) attenuates granuloma formation and enhances antibiotic efficacy .

  • Neuroprotective Outcomes : Degradation of phosphorylated p38α MAPK in Alzheimer’s models reduces neuroinflammation and amyloid-β deposition .

Disease-Specific Efficacy :

Disease Inhibitor Key Effects
Alzheimer’s PRZ-18002↓ Neuroinflammation, ↓ Aβ deposition, ↑ Memory
Tuberculosis Doramapimod↓ Granuloma formation, ↑ Antibiotic synergy
Intervertebral Disc Disease p38α/β inhibitors↓ MMP-13, ↑ Collagen II/aggrecan expression

Challenges and Considerations

  • Selectivity : p38α/β isoforms are often targeted, but off-target effects (e.g., ERK/JNK inhibition) may limit therapeutic windows .

  • Delivery : PROTACs like PRZ-18002 require intranasal administration to bypass the blood-brain barrier in CNS applications .

  • Resistance : Chronic inhibition may alter upstream signaling (e.g., MKK3/6 phosphorylation), necessitating combination therapies .

特性

IUPAC Name

1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O3/c1-20-5-9-22(10-6-20)32-25(19-24(30-32)27(2,3)4)29-26(33)28-21-7-11-23(12-8-21)35-18-15-31-13-16-34-17-14-31/h5-12,19H,13-18H2,1-4H3,(H2,28,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZNJFWQVYAVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
p38-alpha MAPK-IN-1
Reactant of Route 2
Reactant of Route 2
p38-alpha MAPK-IN-1
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
p38-alpha MAPK-IN-1
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
p38-alpha MAPK-IN-1
Reactant of Route 5
Reactant of Route 5
p38-alpha MAPK-IN-1
Reactant of Route 6
Reactant of Route 6
p38-alpha MAPK-IN-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。